An In-depth Technical Guide to 2,4-Difluorobenzyl Chloride (CAS 452-07-3)
An In-depth Technical Guide to 2,4-Difluorobenzyl Chloride (CAS 452-07-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzyl chloride (CAS No. 452-07-3), also known as 1-(chloromethyl)-2,4-difluorobenzene, is a highly reactive, fluorinated organic compound. It serves as a critical intermediate and building block in the synthesis of a wide array of complex molecules. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing the reactivity of the benzylic chloride and imparting unique characteristics to the final products.
This compound is of particular interest to the pharmaceutical and agrochemical industries. The incorporation of the 2,4-difluorobenzyl moiety into active pharmaceutical ingredients (APIs) can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Its primary utility is in nucleophilic substitution reactions, where the chlorine atom is readily displaced, allowing for the facile introduction of the difluorobenzyl group into a target structure.[2]
Physicochemical Properties
2,4-Difluorobenzyl chloride is a colorless to light yellow liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the tables below. Data has been aggregated from multiple sources, and variations may reflect different experimental conditions or purity levels.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 452-07-3[2] |
| Molecular Formula | C₇H₅ClF₂[2] |
| Molecular Weight | 162.56 g/mol [2] |
| IUPAC Name | 1-(chloromethyl)-2,4-difluorobenzene[3] |
| Synonyms | α-Chloro-2,4-difluorotoluene[2] |
| InChI Key | XPGHWBDZNQUUQD-UHFFFAOYSA-N[4] |
| SMILES | C1=CC(=C(C=C1F)F)CCl |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 60 °C @ 10 mmHg | [2] |
| 175.4 °C @ 760 mmHg | [5] | |
| Melting Point | 0 °C | [6] |
| Density | 1.32 g/cm³ | [2][3] |
| Refractive Index (n²⁰/D) | 1.49 | [2] |
Table 3: Solubility & Stability
| Property | Description |
| Water Solubility | Sparingly soluble to insoluble in water.[7] |
| Organic Solvent Solubility | Soluble in common organic solvents like chloroform, ether, and alcohol.[8] |
| Stability | Stable under normal conditions. Moisture sensitive. |
| Storage | Store under an inert atmosphere (e.g., Argon) at 2-8°C. Keep in a dry, cool, and well-ventilated place.[6] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show two main regions. A singlet for the two benzylic protons (-CH₂Cl) would likely appear between 4.5 and 4.8 ppm. The aromatic region (approx. 6.8-7.5 ppm) would display complex multiplets for the three aromatic protons due to coupling with each other and with the two fluorine atoms.
-
¹³C NMR: The spectrum will be characterized by large one-bond carbon-fluorine coupling constants (¹JCF). The benzylic carbon (-CH₂Cl) would appear as a triplet (due to coupling with the two adjacent aromatic fluorine atoms) around 40-45 ppm. The aromatic carbons would show complex splitting patterns. The two carbons directly bonded to fluorine would appear significantly downfield (approx. 160-165 ppm) as doublets with large ¹JCF coupling. The other aromatic carbons would appear as doublets or triplets with smaller coupling constants.
-
IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (approx. 3000-3100 cm⁻¹) and the CH₂ group (approx. 2850-2960 cm⁻¹). Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. A C-Cl stretching band would be observed in the fingerprint region, typically between 600-800 cm⁻¹.
Reactivity and Applications
The primary reactivity of 2,4-Difluorobenzyl chloride is centered on the benzylic chloride functional group, which is an excellent leaving group in nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the fluorine atoms on the aromatic ring further activates the benzylic carbon towards nucleophilic attack.
This reactivity makes it a cornerstone intermediate for introducing the 2,4-difluorobenzyl moiety, a valuable pharmacophore in drug design.
Key Applications:
-
Pharmaceutical Synthesis: It is a crucial building block for numerous APIs, particularly in the development of anti-cancer, anti-inflammatory, and antiviral drugs.[2][7]
-
HIV Integrase Inhibitors: A derivative, 2,4-difluorobenzylamine, is a key intermediate in the synthesis of the highly successful anti-HIV drug Dolutegravir.[9][10]
-
Agrochemical Development: It is used in the formulation of advanced herbicides, pesticides, and fungicides, where the fluorine atoms can enhance biological activity and stability.[2]
-
Material Science: The compound is used in the creation of specialty polymers and resins where fluorination imparts desirable properties like chemical and thermal resistance.[2]
Experimental Protocols
Detailed experimental protocols for the direct use of 2,4-Difluorobenzyl chloride in nucleophilic substitution reactions are often proprietary. However, the following protocol details the synthesis of a key amide intermediate for Dolutegravir, starting from an acid chloride and 2,4-difluorobenzylamine (which is typically synthesized from 2,4-difluorobenzyl chloride). This procedure illustrates a critical step in incorporating the 2,4-difluorobenzyl group into a complex pharmaceutical target.
Synthesis of N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide
This protocol is adapted from the synthesis of a known impurity of Dolutegravir and demonstrates the formation of an amide bond with the 2,4-difluorobenzyl moiety.[11]
Reaction Scheme: (3-methoxy-1-(methoxycarbonyl)-2-oxopropyl) acetate is hydrolyzed to its corresponding acid, which is then converted to an acid chloride in situ and reacted with 2,4-difluorobenzylamine.
Materials and Reagents:
-
(3-methoxy-1-(methoxycarbonyl)-2-oxopropyl) acetate derivative (Acid precursor)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
-
2,4-Difluorobenzylamine
-
Triethylamine (Et₃N)
-
Hydrochloric acid (2 N HCl)
-
Tetrabutylammonium bromide
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Acid Chloride Formation: The starting acid (1.0 eq) is dissolved in toluene. A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride (SOCl₂). The reaction is stirred until the conversion to the acid chloride is complete (monitored by TLC).
-
Amide Formation: In a separate flask, 2,4-difluorobenzylamine (1.0 eq) and triethylamine (Et₃N, 1.1 eq) are dissolved in toluene. The solution of the freshly prepared acid chloride is added dropwise to this mixture at 0-5 °C. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up: The reaction mixture is washed sequentially with water, 2 N HCl, and saturated NaHCO₃ solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product.
-
Keto Group Deprotection: The crude protected amide (1.0 eq) is dissolved in toluene. 2 N HCl (10 volumes) and a catalytic amount of tetrabutylammonium bromide are added. The mixture is heated to 80-85 °C for 12 hours.[11]
-
Final Work-up and Purification: After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with saturated NaHCO₃ solution and concentrated under vacuum to afford the crude product, N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide, which can be further purified by column chromatography.[11]
Biological System Interactions: The Role in HIV Treatment
2,4-Difluorobenzyl chloride itself is not biologically active but is a key precursor for APIs that are. A prominent example is its role in the synthesis of Dolutegravir, a second-generation HIV-1 Integrase Strand Transfer Inhibitor (INSTI).[12]
Signaling Pathway and Mechanism of Action:
HIV replication requires the viral enzyme integrase to insert the viral DNA into the host cell's genome. This process is critical for establishing a permanent infection.[4] Dolutegravir's mechanism of action is to potently block the strand transfer step of this integration process.[7]
-
HIV Entry & Reverse Transcription: The HIV virus enters a host CD4+ T-cell. Its viral RNA is then converted into viral DNA (vDNA) by the enzyme reverse transcriptase.
-
Integrase Binding: The viral integrase enzyme binds to the ends of the newly formed vDNA.
-
Strand Transfer Inhibition: Dolutegravir binds to the active site of the integrase enzyme. By chelating essential magnesium ions in the active site, it prevents the integrase-vDNA complex from binding to the host cell's DNA.[13][14]
-
Replication Halted: By physically blocking the strand transfer reaction, the integration of viral DNA into the host genome is prevented. This effectively halts the HIV replication cycle, leading to a reduction in viral load.[14]
Safety and Handling
2,4-Difluorobenzyl chloride is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
Table 4: GHS Hazard Information
| Category | Description |
| Pictogram | GHS05 (Corrosion)[4] |
| Signal Word | Danger [4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[4] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER or doctor/physician. |
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 5. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 6. WO2016125192A2 - Process for the preparation of dolutegravir - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs | MDPI [mdpi.com]
- 14. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
